molecular formula C20H20N6O B8641285 3-{4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]phenyl}-N,N-dimethylpropanamide

3-{4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]phenyl}-N,N-dimethylpropanamide

Cat. No. B8641285
M. Wt: 360.4 g/mol
InChI Key: ZGXCDTOUZRTNPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]phenyl}-N,N-dimethylpropanamide is a useful research compound. Its molecular formula is C20H20N6O and its molecular weight is 360.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-{4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]phenyl}-N,N-dimethylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]phenyl}-N,N-dimethylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-{4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]phenyl}-N,N-dimethylpropanamide

Molecular Formula

C20H20N6O

Molecular Weight

360.4 g/mol

IUPAC Name

3-[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-N,N-dimethylpropanamide

InChI

InChI=1S/C20H20N6O/c1-25(2)19(27)12-9-14-7-10-15(11-8-14)26-13-18(22-24-26)20-16-5-3-4-6-17(16)21-23-20/h3-8,10-11,13H,9,12H2,1-2H3,(H,21,23)

InChI Key

ZGXCDTOUZRTNPC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CCC1=CC=C(C=C1)N2C=C(N=N2)C3=NNC4=CC=CC=C43

Origin of Product

United States

Synthesis routes and methods

Procedure details

TBTU (188 mg; 0.58 mmol; 1.3 eq.) was added to a cooled (0° C.) solution of 3-{4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]phenyl}propanoic acid (150 mg; 0.45 mmol; 1.0 eq.) and DIEA (176 μl; 1.03 mmol; 2.3 eq.) in DMF (3 mL). After 10 min, dimethylamine (270 μl of a 2.00 M in THF; 0.54 mmol; 1.20 eq.) was added and the reaction mixture was stirred overnight at RT. The resulting solid was filtered off and purified by preparative HPLC to afford the title compound as a brown solid. 1H NMR (300 Mz, DMSO-d6) δ: 13.34 (brs, 1H), 9.26 (s, 1H), 8.36 (d, J=8.1 Hz, 1H), 7.94 (d, J=8.5 Hz, 2H), 7.62-7.59 (m, 1H), 7.50 (d, J=8.5 Hz, 2H), 7.46-7.41 (m, 1H), 7.28-7.23 (m, 1H), 2.96 (s, 3H), 2.93-2.88 (m, 2H), 2.83 (s, 3H), 2.70-2.65 (m, 2H). HPLC (Condition A): Rt 3.23 min (purity 92.2%). MS (ESI+): 361.3, MS (ESI−): 359.3.
Name
Quantity
188 mg
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reactant
Reaction Step One
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150 mg
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reactant
Reaction Step Two
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Quantity
176 μL
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reactant
Reaction Step Two
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Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
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solvent
Reaction Step Four

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